5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at the 5-position and a piperidinyl-oxy group at the 2-position, which is further substituted with a cyclohexanecarbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction of 5-chloropyrimidine with a piperidinyl-oxy nucleophile. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The cyclohexanecarbonyl group can be introduced through an acylation reaction using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine (TEA).
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Acylation and Alkylation: The piperidinyl-oxy group can participate in acylation or alkylation reactions to introduce additional substituents.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine include other substituted pyrimidines, such as:
5-Chloro-2,4,6-trifluoropyrimidine: Known for its use as a scaffold in the synthesis of polyfunctional pyrimidine systems.
2-Chloro-4-(trifluoromethyl)pyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h10-12,14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXVUBGFSOZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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